Dibutyl-(4-phenyl-thiazol-2-YL)-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
169037-17-6 |
|---|---|
Molecular Formula |
C17H24N2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
N,N-dibutyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H24N2S/c1-3-5-12-19(13-6-4-2)17-18-16(14-20-17)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3 |
InChI Key |
RHIMXKQQNGCSPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Dibutyl 4 Phenyl Thiazol 2 Yl Amine and Analogues
Historical and Current Synthetic Approaches to 4-Phenylthiazol-2-amine Derivatives
The foundational step in the synthesis of the target compound is the construction of the 4-phenylthiazol-2-amine core. The Hantzsch thiazole (B1198619) synthesis and related cyclization reactions are the most prominent methods employed for this purpose. nanobioletters.com
Hantzsch Thiazole Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of thiazole derivatives. chempedia.info This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nanobioletters.com In the context of 4-phenylthiazol-2-amine, the synthesis involves the reaction of a phenacyl halide (e.g., phenacyl bromide or chloride) with thiourea. nih.govmdpi.com
The general mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the phenacyl halide, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-amino-4-phenylthiazole (B127512). nanobioletters.com
Various adaptations to the classical Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. One significant advancement is the use of microwave irradiation, which has been shown to accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating. researchgate.net Additionally, the use of heterogeneous catalysts, such as copper silicate, has been explored to facilitate the reaction and allow for easier catalyst recovery and reuse. nanobioletters.com
Table 1: Comparison of Hantzsch Thiazole Synthesis Conditions for 4-Aryl-2-aminothiazoles
| Catalyst/Condition | Solvent | Temperature | Reaction Time | Yield | Reference |
| Iodine | Reflux | Varies | 12 h | Good | asianpubs.org |
| Microwave Irradiation | Solvent-free | N/A | Minutes | High | researchgate.net |
| Copper Silicate | Ethanol | Reflux (78°C) | Varies | Excellent | nanobioletters.com |
Cyclization Reactions Involving Thioamides/Thioureas and α-Halocarbonyl Compounds
This subsection essentially elaborates on the core principle of the Hantzsch synthesis. The versatility of this cyclization is a key aspect of its widespread use. By employing substituted thioureas or thioamides, a diverse range of N-substituted or 2-substituted thiazole derivatives can be accessed, respectively. For the synthesis of the parent 4-phenylthiazol-2-amine, unsubstituted thiourea is the reagent of choice. nanobioletters.comasianpubs.org
The reaction between acetophenone, thiourea, and an oxidizing agent like iodine represents a common one-pot procedure for the synthesis of 2-amino-4-phenylthiazole. asianpubs.org This method avoids the pre-synthesis and handling of lachrymatory α-haloketones.
Strategies for N-Dibutyl Substitution: Amination Reactions
Once the 4-phenylthiazol-2-amine core is synthesized, the next crucial step is the introduction of the two butyl groups onto the amino nitrogen. This can be achieved through several amination strategies.
Direct Alkylation and Amination Routes
Direct N-alkylation of 4-phenylthiazol-2-amine with a butyl halide (e.g., butyl bromide or iodide) in the presence of a base is a straightforward approach. However, a significant challenge with direct alkylation of primary amines is the potential for overalkylation, leading to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event. Careful control of stoichiometry and reaction conditions is necessary to favor the desired N,N-dibutylated product.
Reductive amination offers a more controlled alternative for N-alkylation. This method involves the reaction of 4-phenylthiazol-2-amine with butyraldehyde (B50154) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-butylamine. To achieve N,N-dibutylation, this process would need to be performed sequentially or under conditions that favor double alkylation. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method can often provide higher selectivity for the desired degree of alkylation compared to direct alkylation with alkyl halides. organic-chemistry.orgnih.govresearchgate.net
Palladium-Catalyzed Amination and Related Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org This methodology can be applied to the synthesis of N,N-disubstituted 2-aminothiazoles. One approach involves the coupling of a 2-halothiazole (e.g., 2-bromo-4-phenylthiazole) with dibutylamine (B89481) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com This method offers a high degree of control and functional group tolerance.
Table 2: Key Components of Buchwald-Hartwig Amination for C-N Bond Formation
| Component | Function | Examples |
| Palladium Pre-catalyst | The active catalyst for the cross-coupling reaction. | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes the palladium catalyst and facilitates the catalytic cycle. | XPhos, SPhos, BrettPhos |
| Base | Activates the amine and facilitates the reductive elimination step. | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Provides the medium for the reaction. | Toluene, Dioxane, THF |
Derivatization Strategies Beyond the Amine Nitrogen
Further functionalization of the Dibutyl-(4-phenyl-thiazol-2-YL)-amine molecule can be explored to generate a library of analogues for structure-activity relationship studies. Derivatization can be targeted at either the thiazole ring or the phenyl substituent.
The thiazole ring itself can undergo electrophilic substitution. For 2-amino-4-phenylthiazole derivatives, electrophilic attack predominantly occurs at the C-5 position, which is activated by the electron-donating amino group. chempedia.info Reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) can introduce a handle for further cross-coupling reactions at this position. nih.gov
The phenyl ring at the C-4 position of the thiazole can be functionalized using standard electrophilic aromatic substitution reactions, provided the reaction conditions are compatible with the thiazole ring and the N-dibutylamino group. tcu.eduuci.edumasterorganicchemistry.comlibretexts.org Nitration, halogenation, Friedel-Crafts alkylation, and acylation can introduce a variety of substituents onto the phenyl ring, allowing for the exploration of electronic and steric effects on the molecule's properties. The directing effects of the thiazole substituent on the phenyl ring would need to be considered in these transformations.
Functionalization of the Phenyl Ring
Functionalization of the 4-phenyl ring in this compound allows for the generation of a diverse library of analogues with potentially modulated properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the phenyl group. The orientation of the incoming electrophile will be directed by the existing thiazole substituent.
Common functionalization reactions include:
Nitration: Introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH2), which serves as a handle for further derivatization.
Halogenation: Bromination or chlorination of the phenyl ring can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent. beilstein-archives.org These halogenated derivatives are valuable precursors for cross-coupling reactions.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H). masterorganicchemistry.com
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, using an appropriate acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
The specific conditions for these reactions would need to be optimized for the this compound scaffold to account for the electronic effects of the thiazole ring and the dibutylamino group.
Table 1: Examples of Phenyl Ring Functionalization Reactions on Aromatic Compounds
| Reaction | Reagents and Conditions | Product Functional Group |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Bromination | NBS, Acetonitrile (B52724) | -Br |
| Sulfonation | SO₃, H₂SO₄ | -SO₃H |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |
Modifications at the Thiazole Ring (e.g., C-5 position)
The C-5 position of the thiazole ring in this compound is another key site for structural modification. This position is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.
Key modifications at the C-5 position include:
Halogenation: Direct bromination or chlorination at the C-5 position can be achieved using reagents like NBS or NCS. The resulting 5-halo-thiazole derivatives are versatile intermediates for further transformations, such as Suzuki or Sonogashira cross-coupling reactions, to introduce new carbon-carbon bonds.
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, can introduce a formyl group (-CHO) at the C-5 position. This aldehyde can then be used in a variety of subsequent reactions, such as reductive amination or Wittig reactions.
Nitration: Nitration at the C-5 position can also be achieved under specific conditions, providing another route for introducing nitrogen-containing functionalities.
These modifications allow for the systematic exploration of the structure-activity relationship of this compound analogues.
Table 2: Potential Modifications at the C-5 Position of the Thiazole Ring
| Reaction | Reagents | Introduced Functional Group |
| Bromination | N-Bromosuccinimide (NBS) | -Br |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | -CHO |
| Coupling Reactions | Palladium catalyst, boronic acid/alkyne | -Aryl, -Alkynyl |
Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. The traditional Hantzsch synthesis often involves the use of volatile organic solvents and can generate significant waste. Modern approaches aim to mitigate these issues.
Key green chemistry strategies applicable to the synthesis of these compounds include:
Use of Greener Solvents: Replacing conventional organic solvents with more environmentally friendly alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. rsc.org The synthesis of 2-aminothiazoles has been successfully demonstrated in aqueous media, which significantly reduces the environmental impact. researchgate.net
Catalyst-Free and Solvent-Free Conditions: One-pot, catalyst-free, and solvent-free syntheses of 2-aminothiazole (B372263) derivatives have been developed. nih.govresearchgate.net These methods often involve microwave irradiation or grinding of reactants, leading to shorter reaction times, higher yields, and reduced waste.
Use of Reusable Catalysts: Employing heterogeneous or recyclable catalysts can improve the sustainability of the synthesis. For example, solid acid catalysts or magnetically separable nanocatalysts have been used for the synthesis of 2-aminothiazoles, allowing for easy separation and reuse of the catalyst. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot, multi-component reactions are particularly advantageous in this regard. nih.gov
Use of Renewable Resources: Exploring the use of bio-based starting materials or catalysts derived from renewable sources is an emerging area of interest. For instance, aqueous extracts of plant materials have been investigated as catalysts for 2-aminothiazole synthesis. tandfonline.com
By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.
Table 3: Green Chemistry Approaches for 2-Aminothiazole Synthesis
| Green Chemistry Principle | Application in 2-Aminothiazole Synthesis |
| Alternative Solvents | Use of water, ethanol, or PEG-water systems. rsc.org |
| Catalyst-Free Synthesis | Reactions performed without a catalyst, often under microwave or solvent-free conditions. nih.govresearchgate.net |
| Reusable Catalysts | Application of solid acids (e.g., Nafion-H) or magnetic nanocatalysts. rsc.org |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Atom Economy | One-pot, three-component synthesis strategies. nih.gov |
Advanced Spectroscopic and Structural Characterization of Dibutyl 4 Phenyl Thiazol 2 Yl Amine Compounds
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the parent compound, 4-phenylthiazol-2-amine, characteristic signals include a singlet for the thiazole (B1198619) proton (C5-H) and distinct multiplets for the phenyl group protons. researchgate.net The amine (-NH₂) protons typically appear as a broad singlet. researchgate.net
In Dibutyl-(4-phenyl-thiazol-2-YL)-amine, the substitution of amine protons with two n-butyl groups would introduce several new sets of signals corresponding to the aliphatic chains. The spectrum would be expected to show:
A triplet for the terminal methyl (-CH₃) protons.
A triplet for the methylene (B1212753) (-CH₂-) group attached to the nitrogen atom, likely shifted downfield due to the electron-withdrawing effect of the nitrogen.
Two distinct multiplets for the two central methylene (-CH₂-CH₂-) groups of the butyl chains.
Signals for the aromatic protons of the phenyl ring and the lone proton on the thiazole ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | ~7.2 - 7.8 | Multiplet | 5H |
| Thiazole-H (C5-H) | ~6.7 - 7.0 | Singlet | 1H |
| N-CH₂ -CH₂-CH₂-CH₃ | ~3.3 - 3.6 | Triplet | 4H |
| N-CH₂-CH₂ -CH₂-CH₃ | ~1.6 - 1.8 | Multiplet (Sextet) | 4H |
| N-CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | Multiplet (Sextet) | 4H |
| N-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet | 6H |
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 4-phenylthiazol-2-amine, signals are observed for the two distinct thiazole carbons, the four unique carbons of the phenyl ring, and the carbon atom attached to the amino group (C2), which is significantly deshielded. The introduction of the n-butyl groups would add four new signals corresponding to the aliphatic carbons, with predictable chemical shifts based on their distance from the nitrogen atom.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structure. A COSY spectrum would show correlations between adjacent protons within the butyl chains and within the phenyl ring, confirming their connectivity. An HSQC spectrum would link each proton signal directly to its attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns under ionization.
The molecular weight of the parent compound, 4-phenylthiazol-2-amine, is 176.24 g/mol . nist.gov For this compound, the calculated molecular weight is 288.46 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₇H₂₄N₂S) by providing a highly accurate mass measurement.
Electron impact (EI) ionization would likely induce characteristic fragmentation. Studies on related 2-amino-4-arylthiazoles show that a primary fragmentation pathway involves the cleavage of the thiazole ring. nih.gov For the dibutyl derivative, prominent fragmentation pathways would be expected to include:
Loss of a propyl radical (•C₃H₇) via cleavage of the C-C bond beta to the nitrogen, resulting in a fragment ion [M-43]⁺. This is a common fragmentation pattern for N-butyl amines.
Cleavage of the thiazole ring, potentially leading to ions corresponding to the phenyl-containing fragment and the dibutylamino-containing fragment. nih.gov
Loss of a butyl group.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Identity |
| 288 | [M]⁺ (Molecular Ion) |
| 245 | [M - C₃H₇]⁺ |
| 175 | [C₁₁H₉N₂S]⁺ (Loss of a butyl and a propyl group) |
| 115 | [C₈H₁₇N]⁺ (Dibutylamine fragment) |
| 102 | [C₆H₅CS]⁺ (Phenylthioketene fragment) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be dominated by strong C-H stretching vibrations from the butyl groups.
Key expected absorption bands include:
Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).
Aliphatic C-H Stretching: Strong, sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the CH₂ and CH₃ groups of the butyl chains.
C=N and C=C Stretching: Medium to strong bands in the 1500-1650 cm⁻¹ region, characteristic of the thiazole and phenyl rings. researchgate.net
C-N Stretching: A medium band in the 1250-1350 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The conjugated system in this compound, comprising the phenyl ring and the thiazole ring, is expected to exhibit strong absorption in the UV region. The primary electronic transitions would be π → π* transitions. The specific wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the nature of substituents. The dibutylamino group, being an electron-donating group, would likely cause a slight red shift (bathochromic shift) in the absorption maximum compared to the unsubstituted 4-phenylthiazole (B157171) core.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound is not available, analysis of related structures, such as derivatives of N-(4-phenylthiazol-2-yl)thiourea, provides valuable insight. researchgate.net A crystallographic study would determine:
Molecular Conformation: The dihedral angle between the planes of the phenyl and thiazole rings. In similar structures, these rings are often twisted relative to each other to minimize steric hindrance. researchgate.netmdpi.com
Bond Parameters: Precise measurements of all bond lengths and angles, which can be compared to theoretical values from computational models.
Supramolecular Interactions: The packing of molecules in the crystal lattice, revealing any intermolecular interactions such as C-H···π or π-π stacking that stabilize the solid-state structure. The flexible butyl chains would likely adopt conformations that allow for efficient crystal packing.
Interactive Data Table: Key Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided | Expected Value/Observation |
| Crystal System | Symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry elements within the unit cell | e.g., P2₁/c |
| Unit Cell Dimensions | Size of the repeating unit (a, b, c, α, β, γ) | N/A |
| Phenyl-Thiazole Dihedral Angle | Relative orientation of the two rings | Likely non-planar (e.g., 15-30°) |
| C-S, C-N, C=N Bond Lengths | Electronic nature of the thiazole ring | Consistent with established values |
| Intermolecular Contacts | Crystal packing forces | Potential for C-H···π interactions |
Computational Chemistry and Theoretical Investigations of Dibutyl 4 Phenyl Thiazol 2 Yl Amine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to calculate the optimized geometry, vibrational frequencies, and various electronic properties of thiazole (B1198619) derivatives in their ground state. epu.edu.iqnih.govnih.gov By determining the lowest-energy conformation of the molecule, DFT provides insights into bond lengths, bond angles, and dihedral angles. epu.edu.iqnih.gov
These calculations are crucial for understanding the molecule's stability and for identifying the most probable sites for electrophilic and nucleophilic attacks. For instance, studies on related 4-phenylthiazol-2-amine structures have used DFT to analyze the molecular electrostatic potential (MEP), which maps the charge distribution and highlights regions susceptible to chemical reactions. researchgate.net Theoretical calculations using the B3LYP/6-311G(d,p) basis set are commonly employed to compute the optimized geometrical structures. epu.edu.iq
Molecular orbital (MO) theory provides a deeper understanding of a compound's chemical reactivity and electronic transitions. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are used to study the conformational flexibility of molecules like Dibutyl-(4-phenyl-thiazol-2-YL)-amine, particularly the rotation around single bonds. researchgate.netnih.gov
By simulating the molecule's movement in a solvent environment (typically water) over nanoseconds, MD can reveal stable conformations and the energy barriers between them. This is crucial for understanding how the compound might adapt its shape to fit into a biological receptor's binding site. MD simulations are also instrumental in validating the results of molecular docking by assessing the stability of the predicted ligand-protein complex over time. researchgate.netnih.gov
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to predict how a molecule will interact with biological systems, playing a vital role in modern drug discovery.
Molecular docking is a primary structure-based computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. nih.gov For derivatives of the 4-phenyl-thiazol-2-amine scaffold, docking studies have been performed against various targets, including cyclin-dependent kinases (CDK2/4/6), estrogen receptors (ER-α), and tubulin. nih.govnih.govnih.gov
These studies help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The docking score, a numerical value representing the predicted binding affinity, is used to rank potential drug candidates. For example, various 4-phenyl-thiazol-2-amine derivatives have shown docking scores ranging from -6.658 to -8.911 kcal/mol against the ER-α protein target. nih.goveco-vector.com
The effectiveness of a potential drug is not only determined by its binding affinity but also by its pharmacokinetic properties, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict key physicochemical parameters that influence a compound's ADME profile. nih.gov
For 4-phenyl-thiazol-2-amine derivatives, computational models are used to calculate properties such as lipophilicity (logP), aqueous solubility (logS), and the topological polar surface area (TPSA). These parameters are critical for predicting oral bioavailability and cell membrane permeability. The "Rule of Five," developed by Lipinski, is often used as a guideline to assess the drug-likeness of a compound based on these predicted properties. Studies on related thiazoles have shown that their ADME properties often fall within acceptable limits for drug candidates. nih.goveco-vector.comresearchgate.net
Mechanistic Computational Studies of Chemical Transformations
Mechanistic computational studies on 2-aminothiazole (B372263) systems typically focus on several key types of chemical transformations. These include electrophilic substitution reactions, nucleophilic additions, and tautomeric equilibria. The presence of the electron-donating amino group, the phenyl substituent, and the thiazole ring itself creates a molecule with multiple reactive sites, the behavior of which can be effectively modeled.
Theoretical studies on related 2-aminothiazole derivatives have explored their reactions with various electrophiles. researchgate.netscribd.comnih.gov For instance, the acylation of the exocyclic amino group is a common transformation. mdpi.com Computational models can predict the most likely site of acylation by calculating the relative energies of the possible intermediates and transition states.
Furthermore, the reactivity of the thiazole ring itself is a subject of computational inquiry. The C5 position of the thiazole ring in 2-aminothiazole derivatives is often susceptible to electrophilic attack. mdpi.com DFT calculations can model the reaction pathway of such substitutions, providing insights into the activation energies and the structure of the Wheland-type intermediates.
While specific data for this compound is not available, a hypothetical computational study on its reactivity could yield data such as that presented in the interactive table below. This table illustrates the kind of energetic data that would be generated to compare different reaction pathways.
Hypothetical Activation Energies for Electrophilic Bromination
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Relative Stability of Product |
|---|---|---|
| Bromination at C5 of the thiazole ring | 15.2 | Thermodynamically favored |
| Bromination at the para-position of the phenyl ring | 18.5 | Kinetically disfavored |
| Bromination at the ortho-position of the phenyl ring | 20.1 | Sterically and electronically disfavored |
This table is illustrative and presents hypothetical data for this compound based on general principles of 2-aminothiazole reactivity.
In such a hypothetical study, the lower activation energy for bromination at the C5 position would suggest that this is the kinetically preferred pathway. The relative stability of the product would indicate the thermodynamic outcome of the reaction.
Another area of interest in the computational study of 2-aminothiazoles is the investigation of their tautomeric forms. researchgate.net The equilibrium between the amino and imino tautomers can significantly influence the compound's reactivity and biological activity. Computational methods are adept at calculating the relative energies of these tautomers and the energy barriers for their interconversion.
Reactivity, Reaction Mechanisms, and Chemical Transformations of Dibutyl 4 Phenyl Thiazol 2 Yl Amine
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring, particularly when substituted with a potent electron-donating group like a dialkylamino moiety at the C2 position, exhibits distinct reactivity towards electrophiles and nucleophiles.
Electrophilic Substitution:
The 2-(dibutylamino) group is a strong activating group, increasing the electron density of the thiazole ring through resonance. This effect makes the ring highly susceptible to electrophilic attack. Theoretical studies and experimental evidence from related 2-aminothiazoles indicate that the C5 position is the primary site for electrophilic substitution. researchgate.net The lone pair of electrons on the exocyclic nitrogen is delocalized into the ring, significantly enhancing the nucleophilicity of the C5 carbon.
Common electrophilic substitution reactions for activated 2-aminothiazoles include halogenation, nitrosation, and azo coupling. For instance, the bromination of 2-amino-4-phenylthiazole (B127512) with molecular bromine readily yields the 5-bromo derivative. nih.gov It is expected that Dibutyl-(4-phenyl-thiazol-2-YL)-amine would undergo similar regioselective substitution at the C5 position, likely under mild conditions due to the enhanced activation by the dibutylamino group.
| Reaction Type | Reagent | Position of Substitution | Product Type | Reference |
| Bromination | Br₂ in dioxane | C5 | 2-Amino-5-bromo-4-phenylthiazole | nih.gov |
| Nitrosation | Isoamyl nitrite | C5 | 2-Amino-4-phenyl-5-nitrosothiazole | researchgate.net |
| Azo Coupling | Aromatic diazonium salts | C5 | 2-Amino-5-arylazothiazole | researchgate.net |
Nucleophilic Substitution:
Nucleophilic substitution directly on the thiazole ring of this compound is generally unfavorable. The ring is electron-rich due to the influence of both the sulfur atom and the powerful 2-(dibutylamino) electron-donating group, thus repelling nucleophiles. Such reactions typically require the presence of a good leaving group, such as a halogen, at one of the ring positions. nih.gov For example, if the compound were halogenated at the C5 position, that site could then become susceptible to nucleophilic displacement. Nucleophilic aromatic substitution (SNAr) on heterocyclic rings is a well-established process, but it relies on the ring being sufficiently electron-deficient or possessing a suitable leaving group. nih.gov
Reactivity of the Amine Functionality: Alkylation, Acylation, and Condensation Reactions
The reactivity of the exocyclic amine is critically dependent on its degree of substitution. Unlike primary (–NH₂) or secondary (–NHR) amines, the tertiary dibutylamino group (–N(C₄H₉)₂) in the target compound has a distinct and more limited set of reactions.
Alkylation:
The exocyclic nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic. As a tertiary amine, it can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, would result in a permanent positive charge on the exocyclic nitrogen atom. chemicalbook.com While specific studies on the quaternization of this particular compound are not prevalent, this is a fundamental and expected reaction for tertiary amines.
Acylation and Condensation Reactions:
The user's requested outline includes acylation and condensation reactions for the amine functionality. It is crucial to note that these reactions, in their typical form, are not possible for this compound.
Acylation: Acylation reactions, such as those with acyl chlorides or anhydrides to form amides, require a proton on the nitrogen atom that can be removed. Since the tertiary dibutylamino group has no N-H bond, it cannot undergo acylation at the nitrogen. mdpi.com Acylation of the parent 2-amino-4-phenylthiazole, however, is a common reaction to produce N-acylated derivatives. mdpi.com
Condensation Reactions: Condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines) also require a primary or secondary amine with at least one N-H bond. sciforum.net The tertiary amine of the title compound cannot participate in such reactions. The parent 2-amino-4-phenylthiazole readily condenses with aldehydes to form the corresponding 2-arylideneamino-4-phenylthiazoles.
Therefore, the reactivity of the amine functionality is primarily limited to its basicity and its ability to be alkylated to a quaternary salt.
| Reaction Type | Reactivity with Primary 2-Aminothiazole | Reactivity with Tertiary this compound | Rationale for Difference |
| Alkylation | Can be mono- and di-alkylated. | Can be alkylated to form a quaternary ammonium salt. | Tertiary amine acts as a nucleophile. |
| Acylation | Readily forms amides. | No reaction at the nitrogen atom. | Lack of an N-H proton for substitution. |
| Condensation | Readily forms Schiff bases with aldehydes/ketones. | No reaction. | Lack of N-H protons for condensation. |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The synthesis of fused heterocyclic systems is a prominent area of research for 2-aminothiazole derivatives due to the diverse biological activities of these products. The most common cyclization reactions involve the participation of both the endocyclic ring nitrogen (N3) and the exocyclic amino group.
For instance, primary 2-aminothiazoles react with α,β-unsaturated carbonyl compounds or propiolic acid esters to form thiazolo[3,2-a]pyrimidine derivatives. researchgate.netrsc.org In these reactions, the exocyclic amino group typically acts as the initial nucleophile, followed by cyclization involving the endocyclic nitrogen. nih.gov
However, for this compound, these conventional cyclization pathways are blocked. The tertiary nature of the exocyclic amine prevents it from participating as a nucleophile in the initial condensation step required for the formation of systems like thiazolo[3,2-a]pyrimidines. researchgate.net
Alternative cyclization pathways could theoretically be initiated from the C5 position of the thiazole ring or involve an intramolecular reaction with one of the butyl chains, but such reactions are not widely reported for this class of compounds and would require specific functionalization. Therefore, the formation of common fused heterocycles directly from this compound via traditional methods is not an expected transformation.
Stability and Degradation Pathways under Varied Chemical Conditions
Detailed experimental studies on the stability and specific degradation pathways of this compound are not extensively documented in the scientific literature. However, the general stability can be inferred from the chemical nature of its constituent parts.
Thiazole Ring: The thiazole ring is an aromatic system and is generally considered to be stable. It is resistant to oxidation and is relatively stable under acidic conditions, where it may be protonated at the endocyclic nitrogen. However, certain substituted thiazoles can be susceptible to ring-opening under harsh basic or reductive conditions.
Tertiary Amine Group: Tertiary amines are generally stable molecules. They are basic and will form salts in the presence of acids. They can be susceptible to oxidation, particularly with strong oxidizing agents, which can lead to N-oxides or dealkylation. The stability of thiazole-containing fragments in aqueous solutions is a consideration in drug discovery, as some derivatives can be prone to hydrolysis or degradation over time, which can affect experimental results. nih.gov
Advanced Applications and Functional Material Development Based on Dibutyl 4 Phenyl Thiazol 2 Yl Amine Derivatives
Coordination Chemistry and Ligand Design for Metal Complexesresearchgate.netresearchgate.net
Derivatives of 2-amino-4-phenylthiazole (B127512) are recognized for their versatile coordination capabilities with a variety of transition metal ions. researchgate.netresearchgate.net The presence of multiple heteroatoms—specifically the nitrogen atoms of the thiazole (B1198619) ring and the exocyclic amine group—allows these molecules to act as effective ligands, forming stable metal complexes. researchgate.netresearchgate.net This functionality has been particularly applied in creating bridging ligands for the construction of diverse metal-organic frameworks. researchgate.net
Synthesis and Characterization of Metal Chelates and Complexes
The synthesis of metal complexes using 4-phenyl-thiazol-2-amine derivatives, such as Schiff bases, is typically achieved by reacting the ligand with a suitable metal salt in an alcoholic medium. nih.gov For instance, Schiff bases derived from 2-amino-4-phenylthiazole have been used to synthesize complexes with metals like Cobalt (Co), Copper (Cu), Nickel (Ni), and Platinum (Pt). ekb.egnih.govresearchgate.net
The structural confirmation of these newly synthesized complexes relies on a suite of analytical techniques. Elemental analysis confirms the stoichiometric ratio of metal to ligand, while spectroscopic methods provide insight into the ligand's coordination environment. researchgate.netnih.gov
Table 1: Characterization Techniques for Thiazole-Based Metal Complexes
| Technique | Information Provided |
|---|---|
| FT-IR Spectroscopy | Identifies shifts in vibrational frequencies (e.g., C=N, N-H) upon coordination with a metal ion, confirming the participation of specific functional groups in bonding. ekb.egnih.gov |
| ¹H and ¹³C NMR Spectroscopy | Reveals changes in the chemical shifts of protons and carbons near the binding sites, elucidating the structure of the complex in solution. researchgate.netekb.eg |
| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition and structural integrity. researchgate.netekb.eg |
| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex, helping to suggest the coordination geometry around the metal center. nih.govnih.gov |
| Magnetic Susceptibility | Measures the magnetic properties of the complex to help determine the geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. nih.gov |
Investigation of Coordination Modes and Binding Properties
The specific geometry of the resulting metal complex is influenced by the nature of the metal ion and the stoichiometry of the reaction. For example, studies on related thiazole derivatives have proposed square planar geometries for Pt(II) and Cu(II) complexes and octahedral or tetrahedral geometries for Ni(II) and Co(II) complexes. ekb.egnih.gov
Table 2: Geometries of Metal Complexes with Thiazole-Based Ligands
| Metal Ion | Proposed Geometry |
|---|---|
| Cu(II) | Square Planar / Tetragonal nih.govnih.gov |
| Ni(II) | Octahedral nih.gov |
| Co(II) | Octahedral nih.gov |
| Pt(II) | Square Planar ekb.eg |
| Zn(II) | Tetrahedral nih.gov |
Exploration in Materials Science and Organic Electronics
The thiazole heterocycle is a prominent electron-accepting building block in the design of organic semiconductors. researchgate.net Its electron-deficient nature, combined with a rigid and planar structure that promotes intermolecular π–π overlap, makes it highly suitable for applications in organic electronics. researchgate.net Consequently, derivatives of Dibutyl-(4-phenyl-thiazol-2-YL)-amine are explored for their potential in developing novel functional materials.
Development of Thiazole-Based Polymers and Conjugated Systemsrsc.org
The integration of the thiazole moiety into polymer backbones is a key strategy for creating high-performance organic semiconducting materials. researchgate.net The resulting conjugated polymers often exhibit high oxidative stability and excellent charge transport properties. researchgate.net For example, polymers based on thiazolo[5,4-d]thiazole, a fused-ring system, have been extensively studied for their use in plastic electronics. researchgate.net Similarly, alkylthiazole-based conjugated polymers have been developed for applications in organic thermoelectrics. mdpi.com The introduction of dibutyl groups onto the 2-amino position of the 4-phenylthiazole (B157171) ring can enhance the solubility and processability of these polymers, which is crucial for fabricating devices via solution-based techniques.
Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaicsrsc.org
Thiazole-based compounds are promising materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net A study on 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA) demonstrated that its electrical conductivity increases with temperature, confirming its nature as an organic semiconductor with potential utility in OLEDs. researchgate.netnih.gov
The photophysical and electrochemical properties of these materials can be finely tuned by modifying the substituents on the thiazole core. researchgate.net This allows for the optimization of HOMO and LUMO energy levels to match the requirements of specific device architectures, improving efficiency and performance. researchgate.net In the realm of photovoltaics, thiazole-based polymers have been successfully used in bulk-heterojunction solar cells, with some benzo[d]thiazole polymers achieving power conversion efficiencies greater than 16%. nist.gov
Table 3: Optoelectronic Properties of Thiazole-Based Materials
| Material Type | Application | Key Properties |
|---|---|---|
| Thiazole-Based Fluorophores | White OLEDs (WOLEDs) researchgate.net | Tunable HOMO/LUMO levels (-5.52 to -5.72 eV / -1.84 to -2.45 eV) researchgate.net |
| 4-phenylthiazol-2-yl Derivatives | Organic Semiconductors researchgate.netnih.gov | Potential for use in OLEDs due to semiconducting properties. researchgate.netnih.gov |
| Benzo[d]thiazole Polymers | Organic Solar Cells nist.gov | Power Conversion Efficiency (PCE) of 16.08% achieved in a PBTATBT-4f:Y6 device. nist.gov |
Sensor Technology (e.g., chemosensors for analytes)
The inherent coordination ability of the thiazole nucleus makes its derivatives excellent candidates for the development of chemosensors. researchgate.net These sensors typically operate via a fluorescence mechanism, where the binding of a specific analyte, such as a metal ion, causes a significant change in the emission intensity of the compound. nih.gov
For instance, thiazolidine-based fluorescent chemosensors have been designed for the selective "turn-on" detection of aluminum (Al³⁺) ions. nih.gov A Schiff base derivative of a benzo[d]thiazole was also shown to be a highly selective fluorescent chemosensor for Al³⁺ with a very low detection limit of 24 nM. researchgate.net The design often involves modifying the 2-amino group to create a Schiff base, which provides specific binding sites that can selectively complex with the target analyte, leading to a measurable optical response. researchgate.net
Table 4: Performance of Thiazole-Based Chemosensors
| Sensor Type | Target Analyte | Detection Mechanism | Limit of Detection (LOD) |
|---|---|---|---|
| Thiazolidine Derivative (AM1) | Al³⁺ | "Turn-on" Fluorescence nih.gov | 0.11 µM nih.gov |
| Benzo[d]thiazole Derivative (B31) | Al³⁺ | "Turn-on" Fluorescence researchgate.net | 24 nM researchgate.net |
Role as Chemical Intermediates in Fine Chemical Synthesis (e.g., dyes, agrochemicals)
The 2-amino-4-phenylthiazole framework, the core of this compound, is a versatile precursor in the synthesis of a variety of fine chemicals, particularly dyes and agrochemicals. researchgate.netresearchgate.net The reactivity of the amino group and the electronic properties of the thiazole ring allow for the construction of complex molecules with desirable characteristics.
Dye Synthesis:
The 2-aminothiazole (B372263) moiety is a common component in the synthesis of disperse dyes, particularly azo dyes, which are used for coloring synthetic fibers like polyester (B1180765). cbijournal.comresearchgate.net The general synthetic route involves the diazotization of an aromatic amine, which is then coupled with a 2-amino-4-phenylthiazole derivative. This process can be extended to create bis-azo dyes by further diazotizing the initial mono-azo dye and coupling it with another component, such as a tertiary amine. cbijournal.comresearchgate.net
For instance, 2-amino-4-(4'-chlorophenyl)-1,3-thiazole can be coupled with diazotized p-toluidine (B81030) to yield a mono-azo dye. This intermediate is then further diazotized and coupled with various substituted tertiary amines to produce a range of bis-azo disperse dyes. cbijournal.com Similarly, 2-Amino-4(4′-nitro phenyl)-1,3-thiazole has been used as a precursor to create mono-azo disperse dyes, which are then converted into bis-azo dyes with good yield and favorable dyeing characteristics on polyester fabric. researchgate.net The resulting dyes often exhibit good fastness properties. researchgate.net
Table 1: Examples of Thiazole-Based Dye Synthesis
| Precursor | Reaction Steps | Coupling Component | Dye Type |
|---|---|---|---|
| 2-amino-4-(4'-chlorophenyl)-1,3-thiazole | 1. Diazotization of p-toluidine and coupling. 2. Further diazotization and coupling. | Substituted tertiary amines | Bis-azo disperse dye |
| 2-Amino-4(4′-nitro phenyl)-1,3-thiazole | 1. Diazotization and coupling. 2. Further diazotization and coupling. | Different tertiary amines | Bis-azo disperse dye |
This table illustrates common synthetic pathways for creating dyes from thiazole-based intermediates.
Agrochemicals:
The thiazole ring is a key structural motif in many biologically active compounds, leading to its widespread use as an intermediate in the synthesis of agrochemicals. derpharmachemica.com Derivatives of 2-aminothiazole have demonstrated a broad spectrum of activities, including fungicidal, bactericidal, and insecticidal properties. derpharmachemica.comresearchgate.net
The synthesis of novel pesticidal agents often involves modifying the 2-aminothiazole core. For example, a series of β-naphthol derivatives containing a benzothiazolylamino group were synthesized via the Betti reaction and showed potential as pesticidal agents. nih.gov While not directly starting from this compound, these syntheses highlight the importance of the aminothiazole scaffold. The general approach involves reacting the aminothiazole with various aldehydes, acids, or other reactive species to build more complex molecules. mdpi.comnih.gov Schiff bases derived from 4-phenyl-2-aminothiazoles have also been synthesized and evaluated for their biological activities, demonstrating the utility of this class of compounds as hits for developing new therapeutic or agrochemical agents. nih.gov
Supramolecular Chemistry and Self-Assembly of Thiazole Amine Systems
The structure of thiazole amine derivatives, including this compound, lends itself to the formation of ordered, non-covalent structures through supramolecular self-assembly. These interactions are governed by a combination of hydrogen bonding, π-π stacking, and other weak noncovalent forces. nih.govresearchgate.net
The key elements facilitating these interactions are:
The Thiazole Ring: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. nih.gov
The Amino Group: The N-H proton of the amino group is a potent hydrogen bond donor.
The Phenyl Group: The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems.
The Sulfur Atom: The sulfur atom can engage in non-bonding interactions that help control molecular conformation and improve binding affinity. nih.gov
A prominent example of self-assembly in a related system is the formation of dimeric structures in thiazole-based selones. X-ray structural analysis has shown that these molecules can form dimers stabilized by two intermolecular N-H···Se hydrogen bonds. acs.org This type of specific, directional interaction is a fundamental principle of supramolecular chemistry.
In thiazole-amino acid systems, the stability of certain conformations is dictated by intermolecular interactions, particularly in polar environments. nih.gov Intramolecular hydrogen bonds, such as N–H⋯N(thiazole), can also play a role in pre-organizing the molecule for larger self-assembly processes. nih.gov The interplay between these various non-covalent forces allows thiazole amine systems to form well-defined supramolecular architectures, which is a critical area of research for the development of novel functional materials.
This table summarizes the key non-covalent interactions that drive the self-assembly of thiazole amine derivatives.
Emerging Research Directions and Future Perspectives for Dibutyl 4 Phenyl Thiazol 2 Yl Amine Chemistry
Novel Synthetic Methodologies and Process Intensification Techniques
The synthesis of the core 4-phenyl-2-aminothiazole scaffold is traditionally achieved via the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thiourea (B124793) derivative. While effective, conventional methods often require long reaction times and harsh conditions. Modern synthetic chemistry is moving towards more efficient and environmentally benign processes.
Novel Synthetic Approaches: The development of synthetic routes for thiazole derivatives has been advanced by process intensification techniques such as microwave-assisted synthesis and the use of novel catalytic systems. nih.govrsc.org Microwave irradiation, for instance, can dramatically reduce reaction times from hours to minutes and often improves yields. nih.gov Another green approach involves the use of reusable nanocatalysts, such as NiFe₂O₄ nanoparticles, which can facilitate one-pot, multicomponent reactions in aqueous solvent systems, enhancing both the efficiency and environmental safety of the synthesis. nih.govtandfonline.com The use of deep eutectic solvents has also been explored as a green alternative to traditional volatile organic solvents. researchgate.net An oxidative cascade cyclization from simple enaminones and elemental sulfur presents another innovative, metal-free pathway to thiazole scaffolds. researchgate.net
For the specific synthesis of Dibutyl-(4-phenyl-thiazol-2-YL)-amine, a two-step process is envisaged:
Formation of the Core: Synthesis of 4-phenyl-2-aminothiazole using one of the aforementioned modern techniques.
N-Alkylation: Subsequent dialkylation of the primary amino group with a butyl halide (e.g., 1-bromobutane) under basic conditions. This step would likely require optimization to control the degree of alkylation and avoid quaternization of the ring nitrogen.
A comparison of potential synthetic methodologies is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Thiazole Scaffolds
| Methodology | Typical Conditions | Advantages | Key Challenges |
|---|---|---|---|
| Conventional Hantzsch Synthesis | Reflux in ethanol, 8-12 hours | Well-established, reliable | Long reaction times, high energy consumption, use of volatile solvents |
| Microwave-Assisted Synthesis | Microwave irradiation, 5-15 minutes | Rapid reaction rates, higher yields, improved energy efficiency nih.gov | Requires specialized equipment, potential for pressure buildup |
| Nanoparticle Catalysis | Magnetic NiFe₂O₄ catalyst, reflux in EtOH/H₂O, ~1 hour | High efficiency, catalyst reusability, green solvent system tandfonline.com | Catalyst preparation and characterization, potential for metal leaching |
| Deep Eutectic Solvents (DES) | L-proline/ethylene glycol, 130°C, ~1 hour | Eco-friendly, biodegradable solvent system, simple workup researchgate.net | High viscosity, potential for ligand degradation at high temperatures |
Advanced Computational Design and Predictive Modeling for Chemical Discovery
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For a molecule like this compound, in silico methods can offer profound insights into its electronic structure, potential reactivity, and interactions with biological or material targets, thereby accelerating the discovery process.
Predictive Modeling Techniques:
Density Functional Theory (DFT): DFT calculations are instrumental in determining the geometry, electronic structure, and spectroscopic properties of thiazole derivatives. rsc.orgacs.org This method can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing the compound's potential in organic electronics. rsc.org It can also predict the molecule's reactivity profile by mapping the electrostatic potential. acs.org
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein receptor. mdpi.comsemanticscholar.org By modeling the interactions of this compound with various enzyme active sites, researchers can hypothesize its potential biological activities and guide the design of more potent analogues. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a molecule over time, providing insights into the stability of ligand-receptor complexes and conformational changes that may occur upon binding. rsc.orgmdpi.com This is particularly useful for understanding how the flexible dibutyl chains might adapt within a binding pocket.
Table 2 outlines the application of these computational tools for the target compound.
Table 2: Computational Modeling Techniques for this compound
| Technique | Predicted Properties | Potential Application Area |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, electrostatic potential, vibrational frequencies | Materials science (electronics), reactivity prediction, spectral analysis |
| Molecular Docking | Binding modes, binding affinity (scoring functions), interaction mapping | Drug discovery, identifying potential biological targets |
| Molecular Dynamics (MD) | Conformational stability, flexibility, solvation effects, binding free energy | Validating docking results, understanding dynamic interactions |
| Virtual Screening | Filtering large libraries to identify potential hits against a specific target | Lead discovery in medicinal chemistry |
Integration into Hybrid Material Systems and Nanotechnology
The unique electronic and structural features of the thiazole ring make it an attractive component for advanced materials. The this compound scaffold, combining a π-conjugated system with solubilizing alkyl chains, is a promising candidate for integration into hybrid materials and nanotechnology.
Organic Electronics: Thiazole-containing compounds are recognized as electron-accepting heterocycles and have been extensively used in the development of organic semiconductors. researchgate.net Materials based on thiazole have shown high performance in organic field-effect transistors (OFETs) and organic solar cells. nih.govresearchgate.net The rigid, planar thiazole-phenyl core of the target molecule could facilitate π-π stacking, which is essential for charge transport, while the dibutyl groups could enhance solubility and processability, allowing for the formation of thin films from solution. rsc.org
Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring are excellent coordination sites for metal ions. nih.gov Thiazole derivatives have been successfully employed as organic linkers to construct functional MOFs. rsc.orgmdpi.com These materials possess high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. rsc.org this compound could act as a functionalizing ligand within a MOF, with the dibutyl groups potentially modifying the pore environment or the framework's interaction with guest molecules.
Nanoparticle Functionalization: The thiazole amine can act as a capping agent or surface ligand for metal nanoparticles. The sulfur and nitrogen atoms can bind strongly to the nanoparticle surface, providing stability and preventing aggregation. The protruding phenyl and butyl groups would then form a functional outer layer, modulating the nanoparticle's solubility and interfacial properties.
Unexplored Chemical Reactivity and Catalytic Potential of Thiazole Amine Scaffolds
The 2-aminothiazole (B372263) scaffold is a versatile platform for further chemical modification, and its ability to coordinate with metals opens up significant catalytic potential.
Unexplored Reactivity: The reactivity of 2-aminothiazoles can be directed at several positions. While the exocyclic amine is a potent nucleophile, the ring nitrogen can also participate in reactions, particularly when the exocyclic nitrogen is substituted. rsc.org The C5 position of the thiazole ring is typically the most favorable site for electrophilic substitution, but in this case, it is blocked by the phenyl group. tandfonline.com This directs reactivity towards the amino group and the ring nitrogen. Future research could explore reactions such as:
Formation of Schiff Bases: Condensation with various aldehydes at the exocyclic amine could yield a library of new imine derivatives. researchgate.netrsc.org
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides would produce corresponding amides and sulfonamides, further diversifying the molecular structure.
Catalytic Potential: Perhaps the most promising future direction is the use of this compound as a ligand in coordination chemistry and catalysis. The thiazole ring can coordinate to transition metals through its nitrogen and/or sulfur atoms. nih.gov The resulting metal complexes could exhibit significant catalytic activity. For example, thiazole-containing complexes have been investigated as catalysts for various organic transformations. acs.orgresearchgate.net
The specific structure of this compound offers distinct advantages as a ligand:
The dibutyl groups provide steric bulk, which can influence the selectivity (e.g., regioselectivity or enantioselectivity) of a catalytic reaction.
These alkyl chains also enhance the solubility of the resulting metal complexes in organic solvents, which is crucial for homogeneous catalysis.
The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be tuned by modifying the phenyl ring with electron-donating or electron-withdrawing substituents.
The formation of stable chelates with metals like copper, zinc, cobalt, and nickel could lead to new catalysts for cross-coupling reactions, oxidation, or polymerization. acs.orgnih.gov
Q & A
Q. What are the standard synthetic protocols for Dibutyl-(4-phenyl-thiazol-2-yl)-amine and related thiazole derivatives?
The synthesis typically involves condensation reactions under reflux conditions. For example, 2-amino-4-phenylthiazole derivatives are reacted with aldehydes (e.g., veratraldehyde) in absolute ethanol with catalytic acetic acid, followed by recrystallization from ethanol to obtain pure products . For N-acylation, chloroacetate derivatives can be used in the presence of sodium in tetrahydrofuran (THF) or ultrasonication with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to improve reaction efficiency .
Q. How is the structural characterization of this compound performed?
Characterization relies on spectral techniques:
- IR spectroscopy identifies functional groups (e.g., C=N stretching in thiazole rings at ~1600 cm⁻¹).
- ¹H NMR confirms substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene/methyl groups in dibutyl chains at δ 0.9–1.7 ppm).
- Mass spectrometry validates molecular weight and fragmentation patterns (e.g., molecular ion peaks matching calculated m/z values) .
Advanced Research Questions
Q. How can researchers optimize the antimicrobial activity of this compound through structural modifications?
- Substituent effects : Introducing electron-withdrawing groups (e.g., chloro, nitro) at the 4-phenyl position enhances activity against Gram-positive bacteria (B. subtilis, S. aureus) by increasing electrophilicity .
- Hybrid scaffolds : Conjugation with benzamide or hydrazone moieties improves antifungal efficacy (e.g., against C. albicans) via hydrogen bonding and π-π stacking interactions .
- QSAR modeling : Use Hammett constants and steric parameters to predict bioactivity trends and prioritize synthetic targets .
Q. What methodologies are employed in molecular docking and QSAR studies to predict the bioactivity of thiazole derivatives?
- Molecular docking : AutoDock Vina or GOLD Suite docks ligands into target proteins (e.g., E. coli DNA gyrase or fungal CYP51) to assess binding affinities. Key interactions include hydrogen bonds with active-site residues (e.g., ASP73, ARG136) and hydrophobic contacts with thiazole rings .
- QSAR : 2D/3D descriptors (e.g., logP, polar surface area) are correlated with MIC (minimum inhibitory concentration) values using partial least squares (PLS) regression to derive predictive models .
Q. How should discrepancies in antimicrobial efficacy data across studies be analyzed?
Discrepancies may arise from:
- Strain variability : Activity against S. aureus may differ between methicillin-resistant (MRSA) and sensitive strains due to efflux pump expression .
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield differing MIC values. Standardize protocols using CLSI M07-A9 .
- Solubility effects : Poor aqueous solubility of dibutyl derivatives may underreport activity; use DMSO co-solvents ≤1% to avoid cytotoxicity artifacts .
Q. What in vitro models are used to evaluate the antitumor potential of this compound derivatives?
- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at 24–72 h exposure. IC₅₀ values are calculated using nonlinear regression .
- Apoptosis markers : Caspase-3/7 activation assays (e.g., Promega Caspase-Glo®) confirm mechanistic pathways .
- Docking against kinase targets : Prioritize compounds with high affinity for EGFR or VEGFR-2, validated via Western blotting for phospho-protein inhibition .
Data Contradiction Analysis
Q. How do conflicting reports on the antifungal activity of thiazole derivatives inform SAR refinement?
For example, while some studies report strong activity against A. niger , others show limited efficacy. Potential factors include:
- Steric hindrance : Bulky dibutyl groups may reduce membrane permeability in filamentous fungi.
- Metabolic stability : Fungal cytochrome P450 enzymes may degrade certain derivatives. Use metabolic stability assays (e.g., liver microsomes) to identify labile motifs .
Methodological Best Practices
- Synthetic reproducibility : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize recrystallization solvents (ethanol vs. acetonitrile) for yield improvement .
- Bioassay controls : Include reference standards (e.g., fluconazole for antifungal assays, ciprofloxacin for antibacterial tests) to validate experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
